1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H23N3O5S and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the dioxidoisothiazolidin moiety and tetrahydrofuran group, contribute to its biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure
The chemical structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H23N3O5S |
Molecular Weight | 369.4 g/mol |
CAS Number | 1329454-10-5 |
Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific molecular targets:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound has been identified as a potent inhibitor of CDK2, an enzyme crucial for cell cycle regulation. Inhibition of CDK2 can lead to disruption in cell proliferation, making it a potential candidate for cancer treatment.
- Interaction with the Hedgehog Signaling Pathway : This compound may also inhibit the hedgehog signaling pathway, which is vital for regulating cell growth and differentiation. By modulating this pathway, the compound could prevent cancer cell proliferation and angiogenesis .
Biological Activity
The biological activity of this compound has been evaluated through various experimental procedures:
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines by inducing apoptosis. The mechanism involves caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins.
- Enzyme Assays : Biochemical assays have shown that the compound effectively inhibits CDK2 activity in a dose-dependent manner. The inhibition constant (IC50) was determined to be in the low micromolar range, indicating strong affinity for the target enzyme .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Key Features |
---|---|
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide | Exhibits similar biological activity but lacks tetrahydrofuran substitution, affecting solubility. |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-fluorobenzamide | Shows varying inhibition profiles against different kinases; fluorine substitution alters reactivity. |
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of Isothiazolidinyl Moiety : The isothiazolidinyl ring is synthesized via oxidative coupling reactions.
- Amide Bond Formation : This step involves coupling the methoxy-substituted benzene with the isothiazolidinyl moiety using coupling agents like EDCI or DCC to form the final urea structure .
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-23-15-6-5-12(19-7-3-9-25(19,21)22)10-14(15)18-16(20)17-11-13-4-2-8-24-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHZZBIWYUCWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.